3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol
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Overview
Description
3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol is a heterocyclic compound that combines the structural features of both furan and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the methyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the furan ring .
Scientific Research Applications
3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazole: Lacks the methyl and hydroxyl groups, which can affect its biological activity.
1-Methyl-3-(furan-2-yl)pyrazole: Similar structure but without the hydroxyl group.
5-Hydroxy-3-(furan-2-yl)pyrazole: Similar structure but without the methyl group.
Uniqueness
3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol is unique due to the presence of both the methyl and hydroxyl groups, which can enhance its biological activity and make it a more versatile building block for further chemical modifications .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-5,9H,1H3 |
InChI Key |
YIILEFNJCMRHNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CO2 |
Origin of Product |
United States |
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